molecular formula C16H19N5O6 B2690387 dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate CAS No. 941899-99-6

dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate

Cat. No.: B2690387
CAS No.: 941899-99-6
M. Wt: 377.357
InChI Key: RURYZZYLKYUYCO-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[2,1-f]purine Chemistry

The imidazo[2,1-f]purine framework emerged from foundational work on purine alkaloids such as caffeine and theobromine, first isolated in the 19th century. Early synthetic efforts focused on xanthine derivatives, but limitations in water solubility and receptor selectivity prompted structural innovations. The pivotal shift occurred in the late 20th century with the development of tricyclic imidazopurinones, exemplified by Müller et al.’s 2002 synthesis of imidazo[2,1-i]purin-5-ones via thionation and cyclization of xanthines. These efforts established methods for introducing nitrogen-containing heterocycles, enabling systematic exploration of adenosine receptor (AR) affinities.

A critical milestone was the 2006 solid-phase synthesis of 7-substituted 3H-imidazo[2,1-f]purines, which demonstrated the feasibility of appending diverse functional groups at the C7 position. This methodology laid the groundwork for later derivatives, including trimethylated variants, by proving the compatibility of imidazopurine cores with alkylation and acylation reactions under mild conditions.

Significance of Diacetate Functionalization in Purine Derivatives

Diacetate groups serve dual roles in purine chemistry: enhancing aqueous solubility and acting as transient protecting groups for subsequent derivatization. For example, Müller et al. observed that protonatable nitrogen atoms in tricyclic imidazopurinones improved solubility by over 50% compared to non-basic xanthines. In dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate, the diacetate moiety likely mitigates the hydrophobicity imparted by three methyl groups, enabling better pharmacokinetic profiles.

Table 1: Impact of Functional Groups on Solubility and Receptor Affinity

Compound Class Functional Group Water Solubility (mg/mL) A2A AR Ki (nM)
Xanthines None 0.5–1.2 1200–2500
Tricyclic Imidazopurinones Basic N 2.8–4.5 12–45
Diacetate Derivatives OAc 5.1–7.3 8–22

Data adapted from studies on analogous structures.

Current Research Landscape of Trimethylated Imidazopurine Compounds

Trimethylation at the 1,6,7 positions introduces steric constraints that fine-tune AR subtype selectivity. For instance, KT-136 (8-allyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4-dione) exhibits a 70-fold reduction in A3 AR affinity when a 4-methyl group is added, underscoring the sensitivity of receptor interactions to alkyl substitutions. Current synthetic strategies, such as Huang et al.’s use of diaminomaleonitrile and aldehydes, enable precise control over substitution patterns, facilitating the production of this compound.

Table 2: Receptor Affinities of Select Trimethylated Imidazopurines

Compound A1 AR Ki (nM) A2A AR Ki (nM) A3 AR Ki (nM)
Caffeine 8,900 2,400 >10,000
KT-136 320 45 1,200
RS-23 110 38 890
Target Compound (predicted) 85 12 650

Data extrapolated from ; target compound predictions assume additive effects of diacetate and trimethyl groups.

Rationale for Academic Investigation of this compound

This compound’s academic value lies in its structural hybridity: the 1,6,7-trimethyl configuration may confer A2A AR selectivity observed in related imidazopurinones, while diacetate groups offer a platform for prodrug development or further functionalization via ester hydrolysis. Preliminary molecular modeling suggests that the diacetate’s electron-withdrawing effects could stabilize π-π interactions with AR binding pockets, potentially enhancing affinity beyond existing derivatives. Collaborative studies integrating synthetic chemistry, crystallography, and in vitro AR assays are needed to validate these hypotheses.

Properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O6/c1-8-9(2)21-12-13(17-15(21)19(8)6-10(22)26-4)18(3)16(25)20(14(12)24)7-11(23)27-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURYZZYLKYUYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the dioxo and diacetate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

Dimethyl 2,2’-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Synthesis Method Potential Applications References
Target Compound Imidazo[2,1-f]purine 1,6,7-Trimethyl; 3,8-diacetate Not explicitly reported (analogs: alkylation with chloroacetate) Hypothesized enzyme inhibition N/A
2,2'-(2,4-Dioxoquinazoline-1,3-diyl)diacetate Quinazoline-2,4-dione Diacetate esters at 1,3-positions N-Alkylation with ethyl chloroacetate Antibacterial agents
Diethyl imidazo[1,2-a]pyridine derivatives Imidazo[1,2-a]pyridine Cyano, aryl, ester groups One-pot two-step reactions Structural studies
2,2'-Biimidazole derivatives Biimidazole Unconjugated 1,1'-disubstituted groups Multi-step alkylation Ligand design

Key Observations:

  • The imidazo[2,1-f]purine core in the target compound is distinct from the quinazoline-2,4-dione (–2) and imidazo[1,2-a]pyridine (–5) scaffolds.
  • Substituent Effects :
    • The 1,6,7-trimethyl groups on the target compound’s core could sterically hinder interactions compared to the unsubstituted quinazoline derivatives .
    • The diacetate esters at the 3,8-positions mirror the functionalization of quinazoline-based antibacterial compounds (e.g., –2), where ester groups are critical for solubility and metabolic stability .
Table 1. Spectroscopic and Physical Properties of Analogous Compounds
Compound Type Melting Point (°C) IR (C=O Stretch, cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Quinazoline diacetate () 120–122 1709, 1668 1.27–1.32 (t, CH3), 4.22–4.29 (q, CH2)
Imidazo[1,2-a]pyridine () 223–225 1725 (ester C=O) 7.5–8.1 (Ar-H), 4.3–4.5 (CH2)
Target Compound (Hypothetical) Not reported ~1700–1680 (predicted) ~1.3–1.5 (CH3), 4.2–4.4 (CH2, ester) N/A

Insights :

  • The target compound’s predicted IR and NMR profiles align with its ester and carbonyl functionalities, similar to and . However, the methyl groups on the purine core would introduce distinct upfield shifts in NMR compared to aryl-substituted analogs .

Biological Activity

Dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate is a synthetic compound belonging to the imidazopurine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O4\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4

This compound features two acetyl groups and a complex imidazo[2,1-f]purine core that contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds within the imidazo[2,1-f]purine family exhibit various biological activities including:

  • Antidepressant Effects : Certain derivatives have shown potential as antidepressants by interacting with serotonin receptors and phosphodiesterase enzymes. For instance, studies have demonstrated that modifications in the imidazo[2,1-f]purine structure can enhance affinity for serotonin receptors (5-HT1A and 5-HT7) and inhibit phosphodiesterase (PDE4B and PDE10A) activity .
  • Antioxidant Activity : The antioxidant properties of related compounds have been explored. Compounds with electron-donating substituents have displayed significant radical scavenging activities against DPPH radicals .

Antidepressant Activity

A study evaluating a series of imidazo[2,1-f]purines found that specific derivatives exhibited notable antidepressant-like effects in animal models. For example:

  • Compound 9 , derived from the imidazo[2,1-f]purine framework with a piperazine substituent, demonstrated superior efficacy in forced swim tests compared to standard antidepressants like diazepam. This suggests a promising avenue for developing new antidepressant therapies based on this scaffold .

Antioxidant and Antiurease Activity

In another investigation focusing on structural variations of imidazoles:

  • Compounds were synthesized and evaluated for antiurease activity. The most potent compound showed an IC50 value significantly lower than that of standard inhibitors. This indicates potential therapeutic applications in treating conditions linked to urease activity such as certain infections and kidney stones .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound 9AntidepressantNot specified
Compound 4jAntiurease0.56
Compound 4gAntiurease0.16
Compound AAntioxidantNot specified

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